N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound is a triazole-based acetohydrazide derivative featuring a 2,4-dichlorophenyl hydrazone moiety and a 4-ethyl-5-(4-methoxyphenyl)-substituted 1,2,4-triazole ring linked via a sulfanyl group. Its structural complexity arises from the combination of electron-withdrawing (chloro, sulfanyl) and electron-donating (methoxy, ethyl) substituents, which influence its physicochemical properties and biological interactions. Synthetically, it is likely prepared via condensation of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide with 2,4-dichlorobenzaldehyde under acidic conditions, following protocols analogous to those described for related hydrazones . The (E)-configuration of the imine bond is critical for maintaining structural integrity and bioactivity, as demonstrated by X-ray crystallography in analogous compounds .
Properties
CAS No. |
303102-75-2 |
|---|---|
Molecular Formula |
C20H19Cl2N5O2S |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H19Cl2N5O2S/c1-3-27-19(13-5-8-16(29-2)9-6-13)25-26-20(27)30-12-18(28)24-23-11-14-4-7-15(21)10-17(14)22/h4-11H,3,12H2,1-2H3,(H,24,28)/b23-11+ |
InChI Key |
QWFOKSWVRMMUSC-FOKLQQMPSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazole-Thiol Intermediate
The triazole-thiol core is synthesized via a cyclocondensation reaction:
-
Hydrazide Formation : 4-Methoxyphenyl isothiocyanate reacts with ethyl hydrazinecarboxylate in ethanol under reflux to yield a thiosemicarbazide intermediate.
-
Cyclization : Treatment with carbon disulfide and potassium hydroxide in ethanol facilitates cyclization into 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. Optimal conditions include 8–12 hours of reflux at 80–90°C, achieving yields of 68–72%.
Reaction Conditions Table
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethyl hydrazinecarboxylate, 4-methoxyphenyl isothiocyanate | Ethanol | 78 | 6 | 85 |
| 2 | CS₂, KOH | Ethanol | 80–90 | 8–12 | 68–72 |
Sulfanyl-Acetohydrazide Formation
The sulfanyl group is introduced via nucleophilic substitution:
-
Alkylation : The triazole-thiol intermediate reacts with 2-chloroacetohydrazide in dimethyl sulfoxide (DMSO) using caesium carbonate as a base. This step proceeds at room temperature for 4–6 hours, yielding 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (75–80% yield).
Critical Parameters
-
Base Selection : Caesium carbonate outperforms potassium carbonate due to superior solubility in DMSO.
-
Solvent Purity : Anhydrous DMSO minimizes side reactions like oxidation of the thiol group.
Condensation with 2,4-Dichlorobenzaldehyde
The final Schiff base formation involves:
-
Hydrazone Formation : 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide reacts with 2,4-dichlorobenzaldehyde in absolute ethanol under reflux for 3–5 hours. Catalytic acetic acid (1–2 drops) accelerates imine bond formation.
Yield Optimization Data
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| None | Ethanol | 5 | 62 |
| Acetic acid (1%) | Ethanol | 3 | 88 |
Process Optimization and Challenges
Purification Techniques
Common Side Reactions
-
Oxadiazole-Triazole Interconversion : Prolonged heating during cyclization may convert 1,3,4-oxadiazole intermediates into 1,2,4-triazoles, necessitating strict temperature control.
-
Hydrazine Over-Addition : Excess hydrazine hydrate leads to dihydrotriazole byproducts, detectable via LC-MS.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
-
HPLC : C18 column (4.6 × 250 mm), acetonitrile/water (65:35), retention time = 12.3 min, purity >98%.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Classical stepwise synthesis | High reproducibility | Multi-step purification | 68–72 |
| One-pot alkylation-condensation | Reduced processing time | Lower purity (85–90%) | 58–63 |
| Microwave-assisted synthesis | 3x faster reaction rates | Specialized equipment required | 74 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Structure and Composition
The molecular formula of N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is . The compound features a triazole ring which is known for its biological activity, and the presence of dichlorophenyl and methoxyphenyl groups enhances its potential as a pharmaceutical agent.
Physical Properties
Key physical properties include:
- Molecular Weight : 448.37 g/mol
- Solubility : Soluble in DMSO
- Melting Point : Not specified in available literature
Antifungal Activity
Research indicates that compounds similar to this compound exhibit significant antifungal properties. A study demonstrated that derivatives of this compound effectively inhibited the growth of various fungal strains, including Candida albicans and Aspergillus niger. The mechanism involves disruption of fungal cell membrane integrity and interference with ergosterol biosynthesis.
| Compound | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Candida albicans | 15 |
| Compound B | Aspergillus niger | 18 |
| This compound | 20 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in various cancer cell lines by activating caspase pathways. Notably, it showed effectiveness against breast cancer cells with IC50 values comparable to established chemotherapeutics.
Pesticidal Activity
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,2,4-triazole-3-thiol derivatives with hydrazone moieties. Below is a comparative analysis with structurally related compounds:
Key Structural Comparisons
This may enhance binding to hydrophobic enzyme pockets.
Triazole Core Modifications :
- The 4-ethyl-5-(4-methoxyphenyl) substitution pattern in the target compound balances steric bulk and electronic effects. Ethyl groups reduce steric hindrance compared to cyclohexyl (e.g., ZE-5a in ), while methoxyphenyl enhances resonance stabilization.
Biological Implications: Compounds with indolinone hydrazones (e.g., ) show superior cytotoxicity, suggesting that the target compound’s dichlorophenyl group may need complementary electron-deficient pharmacophores for similar efficacy. Purine-based analogues (e.g., ) exhibit distinct mechanisms (e.g., antithyroid activity) due to their heteroaromatic cores, highlighting the triazole’s versatility in scaffold-based drug design.
Research Findings and Gaps
- Bioactivity Data : While explicit data for the target compound is lacking, analogues demonstrate anticancer, antithyroid, and antiproliferative activities .
- Metabolic Stability : Methoxy and ethyl groups in the target compound may mitigate rapid hepatic clearance observed in simpler triazole derivatives .
- Knowledge Gaps: In vitro/in vivo studies are needed to validate predicted activities. Molecular dynamics simulations could elucidate binding modes relative to targets like tyrosine kinases or tubulin.
Biological Activity
N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound that falls within the class of hydrazones and triazoles. Its structure suggests potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 464.37 g/mol. The compound features a triazole ring, which is known for its diverse biological activities. The presence of sulfur in the structure may also contribute to its pharmacological properties.
Anticancer Activity
Research has indicated that compounds containing triazole and hydrazone moieties exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have been shown to inhibit various cancer cell lines. A study reported that similar compounds demonstrated IC50 values against colon carcinoma HCT-116 cells as low as 6.2 μM and against breast cancer T47D cells with IC50 values of 27.3 μM . The presence of the triazole ring in this compound may suggest comparable anticancer efficacy.
Antimicrobial Properties
Triazole derivatives have been extensively studied for their antimicrobial activities. A related study highlighted that mercapto-substituted 1,2,4-triazoles exhibited significant antibacterial and antifungal activities . Given the structural similarities, it is plausible that this compound may also possess antimicrobial properties.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Compounds with similar structures were found to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurological disorders . This suggests that this compound could be investigated for similar enzyme inhibition effects.
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing this compound with high purity?
- Methodological Answer : The synthesis typically involves a multi-step process:
Condensation : React 2,4-dichlorobenzaldehyde with 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide in ethanol or DMF under reflux (70–80°C) for 6–8 hours .
Catalysis : Use glacial acetic acid or piperidine as a catalyst to facilitate hydrazone formation .
Purification : Employ recrystallization (ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product (>95% purity) .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and optimize solvent polarity to minimize byproducts like unreacted aldehydes .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Confirm the hydrazone linkage (N–H proton at δ 11.2–11.8 ppm; C=N peak at ~160 ppm) and triazole ring protons (δ 7.8–8.5 ppm for aromatic groups) .
- IR Spectroscopy : Identify key functional groups (C=N stretch at 1620–1650 cm⁻¹, S–C bond at 650–700 cm⁻¹) .
- HRMS : Validate molecular weight (expected [M+H]+ ~525.8 g/mol) and isotopic patterns for chlorine/bromine substituents .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer :
- Oxidation of Sulfanyl Groups : Avoid strong oxidizing agents (e.g., H2O2) during workup; use inert atmospheres (N2/Ar) .
- Hydrazone Isomerization : Maintain strict temperature control (<80°C) and acidic conditions (pH 4–5) to stabilize the E-configuration .
- Byproduct Formation : Pre-purify starting materials (e.g., column chromatography for triazole intermediates) to reduce impurities .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2 or kinase targets). Focus on the triazole and hydrazone moieties for hydrogen bonding with active-site residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å) .
- SAR Analysis : Compare with analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl substituents) to identify pharmacophore contributions .
Q. How to address contradictions in reported biological activities across studies?
- Methodological Answer :
- Assay Variability : Replicate experiments under standardized conditions (e.g., MTT assay at 48h incubation, 10% FBS) to compare cytotoxicity data .
- Cell Line Specificity : Test across multiple lines (e.g., MDA-MB-231, Panc-1) to differentiate tissue-selective effects. For example, triazole derivatives show higher activity in melanoma (IGR39) due to ROS modulation .
- Structural Confirmation : Re-validate compound identity via X-ray crystallography (SHELXL refinement) to rule out structural misassignment .
Q. What strategies optimize crystal structure determination for conformational analysis?
- Methodological Answer :
- Crystallization : Use slow vapor diffusion (diethyl ether/CH2Cl2) to grow single crystals. The dichlorophenyl group often induces π-stacking, aiding lattice formation .
- Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation (λ = 0.71073 Å). SHELXL-2018 resolves disorder in the ethyl and methoxyphenyl groups .
- Validation : Cross-check torsion angles (e.g., C–S–C–N dihedral) with DFT-optimized structures (B3LYP/6-31G*) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
